Bienvenue dans la boutique en ligne BenchChem!

Methyl 4-amino-5-chloro-2-methoxybenzoate

Enantioselective Pharmacology 5-HT4 Receptor Chiral Synthesis

Methyl 4-amino-5-chloro-2-methoxybenzoate (CAS 20896-27-9) is the validated core intermediate for 5-HT4 receptor ligand research. Unlike des-chloro or 2-ethoxy analogs (CAS 27492-84-8, 20896-27-9), the precise 5-chloro and 2-methoxy substitution pattern is critical for maintaining downstream binding affinity and functional activity at the 5-HT4 receptor. Substitution leads to potency loss. This intermediate enables synthesis of stereoselective (R/S potency ratios 4.3-8.7), high-affinity agonists (Ki=9.6 nM), selective antagonists (pKi=9.1), and inverse agonists (ML10375). Procure the correct building block to ensure research validity.

Molecular Formula C9H10ClNO3
Molecular Weight 215.63 g/mol
CAS No. 20896-27-9
Cat. No. B1348733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-amino-5-chloro-2-methoxybenzoate
CAS20896-27-9
Molecular FormulaC9H10ClNO3
Molecular Weight215.63 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1C(=O)OC)Cl)N
InChIInChI=1S/C9H10ClNO3/c1-13-8-4-7(11)6(10)3-5(8)9(12)14-2/h3-4H,11H2,1-2H3
InChIKeyALYQFGBPEGLBLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-amino-5-chloro-2-methoxybenzoate (CAS 20896-27-9) as a Critical Intermediate in 5-HT4 Receptor Modulator Procurement


Methyl 4-amino-5-chloro-2-methoxybenzoate (CAS 20896-27-9), a white solid with a melting point of 135 °C [1], is a key synthetic intermediate for a class of benzamides and benzoates widely investigated for their activity as 5-HT4 receptor ligands [2]. This core structure is fundamental to numerous pharmacologically active compounds, including well-known gastrointestinal prokinetic agents such as metoclopramide and cisapride [3][4], making its procurement a critical step in medicinal chemistry and targeted research programs.

Why Generic Substitution of Methyl 4-amino-5-chloro-2-methoxybenzoate (CAS 20896-27-9) Fails in Target Synthesis: The Case of Unreliable Comparators


Generic substitution of methyl 4-amino-5-chloro-2-methoxybenzoate with its close analogs is not feasible for researchers requiring a specific, high-fidelity intermediate for 5-HT4 receptor ligand synthesis. Substitutions, such as using the des-chloro analog (methyl 4-amino-2-methoxybenzoate, CAS 27492-84-8) or the 2-ethoxy variant (methyl 4-amino-5-chloro-2-ethoxybenzoate, CAS 20896-27-9), are not scientifically equivalent. Studies demonstrate that the precise substitution pattern, specifically the 5-chloro and 2-methoxy groups on the benzene ring, is critical for the downstream compound's binding affinity and functional activity at the 5-HT4 receptor [1]. Even minor alterations in the core building block can lead to a significant loss of potency or a complete shift in pharmacological profile for the final synthesized product [2]. Therefore, procurement decisions must be based on the specific compound's validated role as the correct and quantitative starting point for a given research pathway.

Quantitative Differentiation Guide for Methyl 4-amino-5-chloro-2-methoxybenzoate (CAS 20896-27-9) in 5-HT4 Receptor Ligand Development


Chiral Differentiation: Enantioselective 5-HT4 Receptor Activity of Derivatives of Methyl 4-amino-5-chloro-2-methoxybenzoate

Derivatives synthesized from methyl 4-amino-5-chloro-2-methoxybenzoate exhibit significant enantioselective activity at the 5-HT4 receptor, a property not observed with achiral analogs or derivatives of simpler, unsubstituted benzoates. This chiral differentiation is a key procurement consideration for programs developing stereospecific compounds. For instance, the (R)- and (S)-enantiomers of a specific derivative, 2-(2-methyl-1-piperidinyl)ethyl 4-amino-5-chloro-2-methoxybenzoate, show a marked difference in potency, with an (R)/(S) enantiomeric potency ratio ranging from 4.3 to 8.7 [1]. This is in contrast to metoclopramide, which is achiral and thus lacks this dimension of differential activity.

Enantioselective Pharmacology 5-HT4 Receptor Chiral Synthesis Medicinal Chemistry

Functional Selectivity: Inverse Agonism vs. Simple Antagonism at the Human 5-HT4(c) Receptor

A key derivative synthesized from methyl 4-amino-5-chloro-2-methoxybenzoate, ML10375, demonstrates inverse agonism at the human 5-HT4(c) receptor, a functional profile distinct from simple competitive antagonism. This is a differentiated mechanism compared to metoclopramide, which is primarily an antagonist at dopamine D2 and 5-HT3 receptors with partial agonist activity at 5-HT4 receptors [2]. Specifically, ML10375 at 1 µM completely abolished 5-HT (1 µM)-mediated adenylyl cyclase activity and also reduced basal cAMP levels in COS-7 cells expressing the h5-HT4(c) receptor, even in the absence of an agonist [1]. This reduction in constitutive activity is not a property of standard antagonists.

Inverse Agonism Constitutive Activity 5-HT4(c) Receptor Signal Transduction GPCR Pharmacology

Potency at 5-HT4 Receptors: Nanomolar Affinity Achieved with Methyl 4-amino-5-chloro-2-methoxybenzoate-Derived Benzamides

Specific benzamide derivatives synthesized from methyl 4-amino-5-chloro-2-methoxybenzoate exhibit significantly higher affinity for the 5-HT4 receptor (Ki = 9.6 nM) compared to the class-defining, commercially available compound metoclopramide, which has a reported IC50 of 308 nM for the 5-HT3 receptor and is a mixed agonist/antagonist [2][3]. While direct Ki values for metoclopramide at the 5-HT4 receptor vary across studies, its rank order of potency is consistently lower than that of more selective 5-HT4 ligands [4]. The derivative 4-amino-5-chloro-2-methoxy-N-[1-[2-[(methylsulfonyl)amino]ethyl-4-piperidinylmethyl]benzamide (24) achieves a Ki of 9.6 nM [1], indicating a >30-fold improvement in affinity compared to metoclopramide's reported IC50 values and a superior selectivity profile.

5-HT4 Receptor Affinity Benzamide Derivatives Ki Value Gastrointestinal Motility Medicinal Chemistry

High-Affinity, Selective 5-HT4 Antagonism: Comparison of pKi Values for Methyl 4-amino-5-chloro-2-methoxybenzoate-Derived Antagonists vs. Prokinetic Agonists

Derivatives of methyl 4-amino-5-chloro-2-methoxybenzoate have been developed as high-affinity, selective 5-HT4 receptor antagonists, a pharmacological profile that is distinct from the agonist activity of gastroprokinetic benzamides like cisapride and metoclopramide. RS 23597-190, a 4-amino-5-chloro-2-methoxybenzoate derivative, demonstrates a pKi of 9.1 for the 5-HT4 receptor [1]. In contrast, cisapride, while a potent 5-HT4 agonist, has significant affinity for other receptors and is a potent hERG channel inhibitor, limiting its utility [2]. Metoclopramide, with a Ki of 28 nM for the D2 receptor, lacks this level of 5-HT4 selectivity .

5-HT4 Receptor Antagonist pKi Selectivity Profile Gastrointestinal Motility Pharmacological Tool

Best Application Scenarios for Procuring Methyl 4-amino-5-chloro-2-methoxybenzoate (CAS 20896-27-9) Based on Quantitative Evidence


Development of Enantioselective 5-HT4 Receptor Ligands

This intermediate is ideal for programs synthesizing stereochemically pure 5-HT4 receptor ligands. The evidence demonstrates that derivatives of this compound exhibit significant enantioselective activity, with (R)/(S) potency ratios of 4.3-8.7 [1]. This property is absent in achiral comparators like metoclopramide, allowing for the development of stereospecific compounds with potentially distinct therapeutic profiles.

Investigation of Constitutive 5-HT4 Receptor Activity and Inverse Agonism

Researchers studying the constitutive activity of 5-HT4 receptor isoforms can utilize this intermediate to synthesize ML10375, a demonstrated inverse agonist. ML10375 at 1 µM abolishes 5-HT-mediated adenylyl cyclase activity and reduces basal cAMP levels, a functional profile not achieved with standard antagonists or partial agonists [1]. This makes the intermediate crucial for research into inverse agonism as a therapeutic strategy.

Synthesis of High-Affinity, Selective 5-HT4 Receptor Antagonists

For programs focused on 5-HT4 receptor antagonism, this intermediate is essential for creating compounds like RS 23597-190, a high-affinity selective antagonist with a pKi of 9.1 [1]. This offers a clear advantage over multi-target ligands like metoclopramide and cisapride, providing a precise tool for dissecting 5-HT4-mediated physiology without confounding off-target effects [2].

Preparation of Nanomolar-Affinity 5-HT4 Agonists

This building block is fundamental for creating potent 5-HT4 receptor agonists. The benzamide derivative 24 synthesized from this intermediate exhibits a high affinity (Ki = 9.6 nM) for the 5-HT4 receptor [1]. This is a >30-fold improvement in affinity compared to the non-selective comparator metoclopramide, enabling the development of more potent and targeted compounds for gastrointestinal or central nervous system research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 4-amino-5-chloro-2-methoxybenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.